molecular formula C20H24N2O3 B2488365 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide CAS No. 946367-10-8

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide

Cat. No.: B2488365
CAS No.: 946367-10-8
M. Wt: 340.423
InChI Key: RPERTABIPADPCY-UHFFFAOYSA-N
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Description

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is a complex organic compound that features a furan ring, a tetrahydroquinoline moiety, and a butanamide group

Future Directions

The study of novel tetrahydroquinoline derivatives is an active area of research, particularly in medicinal chemistry. Future research could explore the biological activity of this compound, optimize its synthesis, and investigate its mechanism of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Reagents such as nitric acid or potassium permanganate.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents.

Major Products

    Oxidation: Furoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,3-dimethylbutanamide is unique due to the combination of its structural elements, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-20(2,3)13-18(23)21-15-9-8-14-6-4-10-22(16(14)12-15)19(24)17-7-5-11-25-17/h5,7-9,11-12H,4,6,10,13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPERTABIPADPCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CO3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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